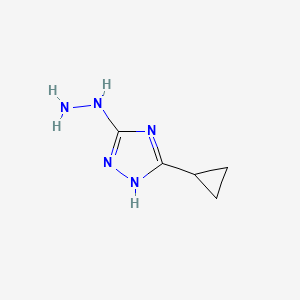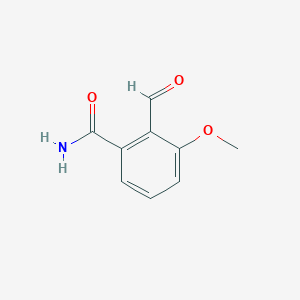
2,4-Dibromo-6-fluoro-3'-iodo-4'-methoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a methoxy group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives.
科学的研究の応用
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its binding affinity and reactivity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-1,1’-biphenyl: A simpler biphenyl derivative with a single bromine atom.
4,4’-Dibromo-1,1’-biphenyl: Contains two bromine atoms on the biphenyl structure.
Uniqueness
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is unique due to the combination of multiple halogen atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C13H8Br2FIO |
|---|---|
分子量 |
485.91 g/mol |
IUPAC名 |
1,5-dibromo-3-fluoro-2-(3-iodo-4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H8Br2FIO/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6H,1H3 |
InChIキー |
CPUWJILCHHZJPX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2Br)Br)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)







![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)


![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)
